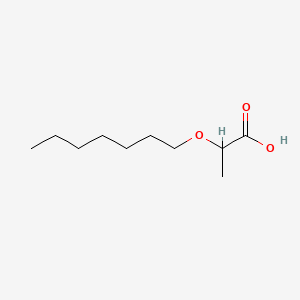

2-(Heptyloxy)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Heptyloxy)propanoic acid is a chemical compound that belongs to the class of organic compounds known as fatty acid derivatives. While the specific compound 2-(Heptyloxy)propanoic acid is not directly mentioned in the provided papers, the papers do discuss various related propanoic acid derivatives and their synthesis, molecular structure, and potential applications. These related compounds provide insight into the chemical behavior and properties that 2-(Heptyloxy)propanoic acid may exhibit.

Synthesis Analysis

The synthesis of propanoic acid derivatives can involve multiple steps, including condensation reactions, reductions, and functional group transformations. For instance, the synthesis of a cyclohexenyl derivative of nonanoic acid involved a Kondakof condensation, a Diels-Alder reaction, and a reduction step . Similarly, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid required a condensation with pyrrolidine followed by reactions with acetone, chloroform, and NaOH . These methods suggest that the synthesis of 2-(Heptyloxy)propanoic acid could also involve a series of reactions tailored to introduce the heptyloxy functional group into the propanoic acid backbone.

Molecular Structure Analysis

The molecular structure of propanoic acid derivatives is crucial for their chemical properties and biological activities. The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined to feature hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation . This information is valuable as it provides a basis for predicting the molecular conformation and potential intermolecular interactions of 2-(Heptyloxy)propanoic acid, which may also form specific conformations and engage in hydrogen bonding.

Chemical Reactions Analysis

Propanoic acid derivatives can participate in various chemical reactions, depending on their functional groups. For example, 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol derivatives were synthesized and further reacted to produce carbamates, thiocarbamates, and other derivatives . This indicates that 2-(Heptyloxy)propanoic acid could also be a precursor to a range of chemical modifications, leading to the synthesis of compounds with diverse chemical properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives are influenced by their molecular structures. The study of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid revealed specific crystallographic parameters and density, which are important for understanding the compound's behavior in solid-state . Although the exact properties of 2-(Heptyloxy)propanoic acid are not provided, similar analytical techniques could be applied to determine its physical and chemical characteristics, such as solubility, melting point, and reactivity.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

One of the key applications of related compounds to "2-(Heptyloxy)propanoic acid" is in organic synthesis, where these compounds serve as intermediates or reactants in the synthesis of complex molecules. For instance, Enders, Berg, and Jandeleit (2003) demonstrated the use of related esters in the Horner-Wadsworth-Emmons reaction to synthesize unsaturated sulfones, highlighting their role in creating versatile chemical structures (Enders, Berg, & Jandeleit, 2003).

Chemical Engineering and Recovery Processes

In chemical engineering, compounds structurally similar to "2-(Heptyloxy)propanoic acid" are utilized in separation and recovery processes. Keshav, Chand, and Wasewar (2009) investigated the recovery of propionic acid from aqueous solutions using reactive extraction techniques, which could be applicable for substances like "2-(Heptyloxy)propanoic acid" in separation technologies (Keshav, Chand, & Wasewar, 2009).

Environmental Science

In environmental science, the photocatalytic degradation of compounds like 2-propanol has been studied to understand pollution mitigation strategies. Zhang et al. (2008) explored how sulfated TiO2 enhances the photocatalytic activity towards 2-propanol, which could provide insights into environmental applications for related compounds (Zhang et al., 2008).

Materials Science

The exploration of "2-(Heptyloxy)propanoic acid" derivatives in materials science, such as in the development of polybenzoxazines, demonstrates their potential in creating advanced materials. Trejo-Machin et al. (2017) discussed using phloretic acid, a phenolic compound, to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, indicating a route for modifying materials with components structurally similar to "2-(Heptyloxy)propanoic acid" (Trejo-Machin et al., 2017).

Eigenschaften

IUPAC Name |

2-heptoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-4-5-6-7-8-13-9(2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXWKCZRKDPJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Heptyloxy)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)

![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)

![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)